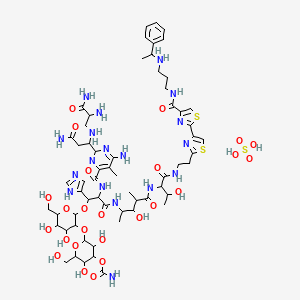
Pepleomycin sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peplomycin sulfate is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is a novel analog of bleomycin, designed to have reduced pulmonary toxicity compared to its predecessor . Peplomycin sulfate is primarily used in the treatment of various cancers, including malignant lymphoma, head and neck cancer, lung cancer, prostate cancer, and skin cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of peplomycin sulfate involves multiple steps, starting from the fermentation of Streptomyces verticillus. The fermentation broth is subjected to extraction and purification processes to isolate the active compound. The isolated compound is then chemically modified to produce peplomycin sulfate. The reaction conditions typically involve controlled pH, temperature, and the use of specific solvents to ensure the stability and activity of the compound .
Industrial Production Methods: Industrial production of peplomycin sulfate follows a similar process but on a larger scale. The fermentation is carried out in bioreactors, and the extraction and purification processes are optimized for high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Peplomycin sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive oxygen species, which contribute to its DNA-cleaving activity.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of metal ions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include modified peplomycin derivatives, which can have different pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Peplomycin sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycopeptide antibiotics and their interactions with DNA.
Biology: Investigated for its effects on cellular processes, including DNA synthesis and repair.
Medicine: Employed in clinical trials for the treatment of various cancers.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mechanism of Action
Peplomycin sulfate exerts its effects by binding to DNA and causing strand breaks. It induces DNA cleavage by generating free radicals that attack the phosphate backbone of the DNA molecule. This leads to single and double-strand breaks, ultimately inhibiting DNA synthesis and function . The molecular targets include DNA itself, and the pathways involved are those related to DNA damage response and repair .
Comparison with Similar Compounds
Bleomycin: The parent compound from which peplomycin is derived.
Mitomycin: Another glycopeptide antibiotic with similar DNA-cleaving activity but different toxicity profiles.
Doxorubicin: An anthracycline antibiotic with a different mechanism of action but used in similar cancer treatments.
Uniqueness of Peplomycin Sulfate: Peplomycin sulfate is unique due to its reduced pulmonary toxicity and its ability to induce DNA cleavage with high specificity. This makes it a valuable compound in cancer therapy, particularly for patients who may not tolerate other treatments well .
Properties
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[3-hydroxy-5-[[3-hydroxy-1-oxo-1-[2-[4-[4-[3-(1-phenylethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H88N18O21S2.H2O4S/c1-24-39(76-52(79-50(24)64)31(16-37(63)83)71-17-30(62)51(65)89)56(93)78-41(47(32-18-67-23-72-32)98-60-49(45(87)43(85)35(19-80)97-60)99-59-46(88)48(100-61(66)95)44(86)36(20-81)96-59)57(94)73-27(4)42(84)25(2)53(90)77-40(28(5)82)55(92)70-15-12-38-74-34(22-101-38)58-75-33(21-102-58)54(91)69-14-9-13-68-26(3)29-10-7-6-8-11-29;1-5(2,3)4/h6-8,10-11,18,21-23,25-28,30-31,35-36,40-49,59-60,68,71,80-82,84-88H,9,12-17,19-20,62H2,1-5H3,(H2,63,83)(H2,65,89)(H2,66,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,64,76,79);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHIHQFAUZZMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNC(C)C7=CC=CC=C7)O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H90N18O25S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1571.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














